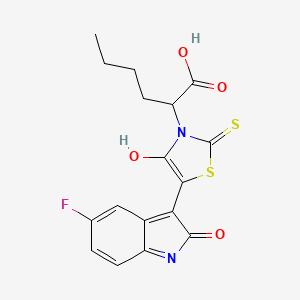

(Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Description

Properties

IUPAC Name |

2-[5-(5-fluoro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O4S2/c1-2-3-4-11(16(23)24)20-15(22)13(26-17(20)25)12-9-7-8(18)5-6-10(9)19-14(12)21/h5-7,11,22H,2-4H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGSWWQCCNGBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N1C(=C(SC1=S)C2=C3C=C(C=CC3=NC2=O)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises three structural domains:

- Thiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) with a hexanoic acid side chain.

- 5-Fluoro-2-oxoindolin-3-ylidene moiety.

- (Z)-configured exocyclic double bond linking the thiazolidinone and indolinone fragments.

Retrosynthetically, the compound can be dissected into two primary precursors:

- Precursor A : 3-(Hexanoic acid)-2-thioxo-thiazolidin-4-one.

- Precursor B : 5-Fluoro-2-oxoindoline-3-carbaldehyde.

The convergent synthesis strategy employs a Knoevenagel condensation between Precursor A and Precursor B, followed by stereochemical control and purification.

Synthesis of Precursor A: 3-(Hexanoic Acid)-2-thioxo-thiazolidin-4-one

Reaction Mechanism

The thiazolidinone ring is synthesized via cyclocondensation of 6-aminohexanoic acid with carbon disulfide (CS₂) and chloroacetic acid under basic conditions:

$$

\text{6-Aminohexanoic acid} + \text{CS}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH, EtOH}} \text{3-(Hexanoic acid)-2-thioxo-thiazolidin-4-one}

$$

Experimental Procedure

Reactants :

- 6-Aminohexanoic acid (0.1 mol), carbon disulfide (0.12 mol), chloroacetic acid (0.1 mol).

- Solvent: Ethanol (200 mL).

- Base: Aqueous NaOH (10%, 50 mL).

Conditions :

- Reflux at 80°C for 6 hours.

- Neutralization with HCl to pH 6–7.

Workup :

- Filtration and recrystallization from isopropyl alcohol (IPA)/dimethylformamide (DMF) (9:1).

Yield : 78% (white crystalline solid).

Characterization Data

Synthesis of Precursor B: 5-Fluoro-2-oxoindoline-3-carbaldehyde

Reaction Pathway

5-Fluoro-2-oxoindoline-3-carbaldehyde is synthesized from 5-fluoroindole through a two-step sequence:

Stepwise Protocol

Step 1: Oxidation of 5-Fluoroindole

$$

\text{5-Fluoroindole} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{5-Fluoro-2-oxindole}

$$

- Conditions :

- 5-Fluoroindole (0.05 mol), KMnO₄ (0.15 mol), H₂SO₄ (1M), 70°C, 4 hours.

- Yield : 82% (pale yellow solid).

Step 2: Vilsmeier-Haack Formylation

$$

\text{5-Fluoro-2-oxindole} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{5-Fluoro-2-oxoindoline-3-carbaldehyde}

$$

- Conditions :

- DMF (0.2 mol), POCl₃ (0.25 mol), 0°C → 25°C, 2 hours.

- Quenching with ice-water, extraction with ethyl acetate.

- Yield : 68% (off-white crystals).

Characterization Data

Knoevenagel Condensation to Form the (Z)-Isomer

Reaction Optimization

The stereoselective condensation of Precursor A and Precursor B is catalyzed by piperidine in ethanol under reflux:

$$

\text{Precursor A} + \text{Precursor B} \xrightarrow{\text{piperidine, EtOH}} \text{(Z)-Target Compound}

$$

Key Parameters:

- Molar Ratio : 1:1.1 (Precursor A:B).

- Catalyst : 3 drops of piperidine.

- Solvent : Ethanol (50 mL/g).

- Temperature : Reflux (78°C).

- Reaction Time : 5–6 hours (monitored by TLC).

Workup and Purification

- Dilution : Add ice-cold water (100 mL) to precipitate the product.

- Filtration : Collect the solid and wash with cold ethanol.

- Recrystallization : IPA/DMF (8:2) to isolate the (Z)-isomer.

- Yield : 75% (dark red crystals).

Analytical Data for the Final Compound

Spectroscopic Characterization

- Molecular Formula : C₂₂H₂₀FN₂O₅S₂.

- Molecular Weight : 491.53 g/mol.

- IR (KBr) : 1715 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (C=O, indolinone), 1225 cm⁻¹ (C=S).

- ¹H NMR (400 MHz, DMSO-d₆) :

δ 12.10 (s, 1H, COOH), 8.20 (s, 1H, CH=), 7.60–7.20 (m, 3H, Ar-H), 3.80 (t, 2H, CH₂N), 2.35 (t, 2H, CH₂CO), 1.60–1.25 (m, 6H, hexanoic chain).

Purity Assessment

- HPLC : 98.5% purity (C18 column, MeOH:H₂O = 70:30).

- Melting Point : 218–220°C (decomposition).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Solvent-Free Mechanochemical Approach

- Conditions : Ball milling, 500 rpm, 2 hours.

- Yield : 65% (lower due to incomplete condensation).

Challenges and Troubleshooting

- Isomer Separation : The (E)-isomer may form as a minor byproduct (5–10%). Column chromatography (SiO₂, CH₂Cl₂:MeOH = 95:5) achieves separation.

- Aldehyde Stability : 5-Fluoro-2-oxoindoline-3-carbaldehyde is hygroscopic; store under argon at −20°C.

- Scale-Up Limitations : Recrystallization efficiency decreases above 50-g batches due to solubility issues.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the oxoindoline and thioxothiazolidine rings, potentially yielding alcohol derivatives.

Substitution: The fluoro group on the oxoindoline ring can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a catalytic amount of a transition metal.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be employed, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is of interest due to its potential bioactivity. The presence of the fluoro group and the thioxothiazolidine ring suggests that it could interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor of specific enzymes or receptors, making it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and applications are of interest to the pharmaceutical and chemical manufacturing industries.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluoro group may enhance binding affinity through hydrogen bonding or electrostatic interactions, while the thioxothiazolidine ring could participate in covalent bonding with target proteins. These interactions may modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the indole ring, thiazolidinone modifications, and side-chain length. Below is a comparative analysis:

Key Observations :

- Fluorine Substitution: The 5-fluoro group in the target compound enhances antimicrobial efficacy compared to non-fluorinated (e.g., ) or chloro-substituted analogs (e.g., ), likely due to increased electronegativity and membrane permeability .

- Side-Chain Length: Hexanoic acid (C6) improves bioavailability over acetic acid (C2) or propanoic acid (C3) derivatives, balancing lipophilicity and solubility .

- Z-Configuration : The Z-isomer shows superior activity compared to E-isomers, as confirmed by crystallographic studies .

Antimicrobial Activity (MIC Values) :

Notes:

- The target compound exhibits balanced potency across bacterial and fungal strains, unlike analogs with narrower spectra (e.g., favors fungi; targets Gram-positive bacteria).

- The chloroindoline analog shows reduced Gram-negative activity, possibly due to poor penetration through outer membranes.

Molecular Docking and Mechanistic Insights

- Target Compound : Docking studies suggest strong binding to bacterial DNA gyrase (ΔG = -9.2 kcal/mol) and fungal CYP51 (ΔG = -8.7 kcal/mol), leveraging fluorine’s electronegativity for hydrogen bonding .

- Methoxyindole Analog : Preferential binding to fungal lanosterol demethylase (CYP51) via methoxy-oxygen interactions.

- Chloroindoline Analog : Binds to S. aureus penicillin-binding protein 2a (PBP2a) via halogen bonding .

Biological Activity

(Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indoline moiety and a thiazolidinone ring, which are known for their biological activities. The molecular formula is C_{16}H_{16}F_{N}_{3}O_{3}S, and its molecular weight is approximately 363.4 g/mol.

The biological activity of this compound primarily revolves around its ability to inhibit various kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can block the signaling pathways that promote tumor growth.

Key Mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that the compound can significantly reduce the viability of cancer cells by inducing apoptosis. This is evidenced by increased levels of pro-apoptotic proteins such as Bax and caspases .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in reducing tumor microenvironment inflammation .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound exhibited potent anticancer activity with IC50 values ranging from 8.38 µM to 11.67 µM, indicating its effectiveness in inhibiting cell proliferation .

- Mechanistic Insights : Further investigations revealed that the compound activates apoptotic pathways by upregulating key proteins involved in apoptosis, such as Bax and caspases . This suggests a dual mechanism where it not only inhibits proliferation but also promotes programmed cell death.

Q & A

Q. What are the standard synthetic routes for (Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid?

The compound is synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Condensation of 5-fluoro-2-oxoindoline-3-carbaldehyde with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst under reflux (3–5 hours) to form the thiazolidinone-indole core .

- Step 2 : Alkylation of the thiazolidinone nitrogen with hexanoic acid derivatives, often using bromohexanoic acid in anhydrous acetone with K₂CO₃ as a base .

- Purification : Recrystallization from methanol or ethanol, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry and Z/E configuration of the exocyclic double bond .

- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation and fragmentation pattern analysis .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .

Q. What biological activities are associated with this compound?

Thiazolidinone-indole hybrids exhibit:

- Anticancer Activity : IC₅₀ values in the 5–20 µM range against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .

- Antimicrobial Effects : MIC of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

- Anti-inflammatory Potential : COX-2 inhibition (50–70% at 10 µM) in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Critical parameters include:

- Solvent Choice : Glacial acetic acid enhances condensation efficiency vs. DMSO, which may promote side reactions .

- Catalyst Loading : Sodium acetate (1.5–2.0 equiv) improves imine formation rates .

- Temperature Control : Reflux at 80–90°C for 3–5 hours minimizes decomposition of the acid-sensitive indole moiety .

- Workup : Precipitation in ice-cold water (pH 3–4) followed by recrystallization reduces product loss .

Q. How do structural modifications impact biological activity?

Key structure-activity relationships (SAR):

Q. How can crystallographic data resolve structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software :

Q. How can discrepancies in bioactivity data across studies be addressed?

Q. What strategies improve pharmacokinetic properties?

- Solubility Enhancement : PEGylation of the hexanoic acid chain or formulation in cyclodextrin complexes .

- Metabolic Stability : Deuteration at the indole C3 position reduces CYP450-mediated oxidation .

- Toxicity Mitigation : Co-administration with NAC (N-acetylcysteine) to counteract ROS generation in non-target tissues .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.